molecular formula C20H22N2O3 B11464321 N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide

Cat. No.: B11464321
M. Wt: 338.4 g/mol
InChI Key: GHJFTBHMZPYVQS-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazole ring through the cyclization of an appropriate precursor, followed by the introduction of the phenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
  • N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}butanamide

Uniqueness

N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring, phenyl group, and propanamide moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-hydroxy-3-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C20H22N2O3/c1-5-18(23)21-14-8-12(4)19(24)15(10-14)20-22-16-9-13(11(2)3)6-7-17(16)25-20/h6-11,24H,5H2,1-4H3,(H,21,23)

InChI Key

GHJFTBHMZPYVQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC(=C3)C(C)C

Origin of Product

United States

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